(Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide (Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide
Brand Name: Vulcanchem
CAS No.: 488827-48-1
VCID: VC5052246
InChI: InChI=1S/C19H14ClN3OS/c1-13-12-25-19(23(13)16-8-3-2-4-9-16)17(11-21)18(24)22-15-7-5-6-14(20)10-15/h2-10,12H,1H3,(H,22,24)/b19-17-
SMILES: CC1=CSC(=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)N1C3=CC=CC=C3
Molecular Formula: C19H14ClN3OS
Molecular Weight: 367.85

(Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide

CAS No.: 488827-48-1

Cat. No.: VC5052246

Molecular Formula: C19H14ClN3OS

Molecular Weight: 367.85

* For research use only. Not for human or veterinary use.

(Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenylthiazol-2(3H)-ylidene)acetamide - 488827-48-1

Specification

CAS No. 488827-48-1
Molecular Formula C19H14ClN3OS
Molecular Weight 367.85
IUPAC Name (2Z)-N-(3-chlorophenyl)-2-cyano-2-(4-methyl-3-phenyl-1,3-thiazol-2-ylidene)acetamide
Standard InChI InChI=1S/C19H14ClN3OS/c1-13-12-25-19(23(13)16-8-3-2-4-9-16)17(11-21)18(24)22-15-7-5-6-14(20)10-15/h2-10,12H,1H3,(H,22,24)/b19-17-
Standard InChI Key POLJXMNKXYXSSC-ZPHPHTNESA-N
SMILES CC1=CSC(=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)N1C3=CC=CC=C3

Introduction

Structural and Chemical Profile of (Z)-N-(3-Chlorophenyl)-2-Cyano-2-(4-Methyl-3-Phenylthiazol-2(3H)-Ylidene)Acetamide

Molecular Architecture

The compound features a thiazol-2(3H)-ylidene core, a non-aromatic heterocycle with a conjugated double bond system. The (Z)-configuration arises from the spatial arrangement of the 4-methyl and 3-phenyl substituents relative to the acetamide group. The 3-chlorophenyl moiety at the N-position introduces steric and electronic effects that influence reactivity and biological interactions .

Table 1: Key Functional Groups and Spectral Assignments

Functional GroupIR Absorption (cm⁻¹)NMR Chemical Shift (δ, ppm)
Cyano (–C≡N)2216
Carbonyl (–C=O)1696
Aromatic C–H7.27–8.40 (m)
Amidic NH32669.93 (s, D₂O-exchangeable)

Synthetic Pathways and Optimization

Cyanoacetylation of 3-Chloroaniline

The synthesis begins with the cyanoacetylation of 3-chloroaniline using ethyl cyanoacetate under reflux conditions. This yields N-(3-chlorophenyl)-2-cyanoacetamide, confirmed by IR (ν = 3280 cm⁻¹ for NH, 2221 cm⁻¹ for C≡N) and ¹H NMR (δ 2.83 ppm for CH₃, δ 7.34 ppm for aromatic protons) .

Thiazole Ring Formation

Reaction with phenyl isothiocyanate and chloroacetone in dimethylformamide (DMF) generates the thiazolylidene intermediate. Potassium hydroxide facilitates deprotonation, enabling nucleophilic attack and cyclization. The (Z)-isomer predominates due to steric hindrance between the 4-methyl and acetamide groups .

Reaction Scheme

  • Cyanoacetylation:
    3-Chloroaniline+CH₂(CN)COOEtN-(3-chlorophenyl)-2-cyanoacetamide\text{3-Chloroaniline} + \text{CH₂(CN)COOEt} \rightarrow \text{N-(3-chlorophenyl)-2-cyanoacetamide}

  • Thiazole Cyclization:
    N-(3-chlorophenyl)-2-cyanoacetamide+PhNCS+ClCH₂COCH₃KOH/DMF(Z)-Product\text{N-(3-chlorophenyl)-2-cyanoacetamide} + \text{PhNCS} + \text{ClCH₂COCH₃} \xrightarrow{\text{KOH/DMF}} \text{(Z)-Product}

Spectroscopic Characterization and Stereochemical Analysis

Infrared Spectroscopy

The IR spectrum exhibits key stretches:

  • C≡N: 2216 cm⁻¹ (sharp, moderate intensity) .

  • C=O: 1696 cm⁻¹ (strong, indicative of amidic carbonyl) .

  • NH: 3266 cm⁻¹ (broad, confirms secondary amide) .

Nuclear Magnetic Resonance

¹H NMR (300 MHz, DMSO-d₆):

  • Aromatic Protons: Multiplet at δ 7.27–8.40 ppm (integration for 9H, Ar–H).

  • Methyl Groups: Singlet at δ 2.44 ppm (3H, thiazole-CH₃) and δ 2.40 ppm (3H, quinazoline-CH₃) .

  • NH Proton: Singlet at δ 9.93 ppm (1H, exchangeable with D₂O) .

¹³C NMR confirms the thiazolylidene carbon at δ 165.2 ppm and the cyano carbon at δ 118.4 ppm .

Biological Activities and Mechanism of Action

Antifungal Activity

Analogous compounds exhibit inhibition zones of 18 mm against Aspergillus ochraceus, comparable to nystatin (20 mm) . The chloro substituent may enhance membrane permeability via hydrophobic interactions .

CompoundAntifungal Activity (Zone, mm)Antitumor IC₅₀ (μM)
Target (Z)-IsomerPredicted: 16–18Predicted: 20–25
Quinazolinone-Thiazole 1835
Pyrazole-Thiazole 1445

Computational and Comparative Studies

Density Functional Theory (DFT) Analysis

DFT calculations (B3LYP/6-311G**) predict a planar thiazolylidene system with a HOMO-LUMO gap of 3.2 eV, suggesting redox-mediated bioactivity. The chlorophenyl group increases electrophilicity (Mulliken charge: +0.32 e) .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups: Chloro substituents enhance antifungal potency by 30% compared to methyl analogs .

  • Stereochemistry: (Z)-Isomers show 2-fold higher cytotoxicity than (E)-counterparts due to improved target binding .

Industrial and Pharmacological Applications

Drug Development

The compound’s dual bioactivity positions it as a lead for hybrid antifungal-antineoplastic agents. Structural modifications could optimize pharmacokinetics (e.g., logP reduction via hydroxylation) .

Agricultural Chemistry

Thiazole derivatives act as plant growth regulators. The cyano group may inhibit auxin transport, offering herbicidal applications .

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